Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, a phenylacetamido group, and an ethyl ester
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenylacetamido Group: The phenylacetamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitumor activities due to the presence of the thiadiazole ring, which is known for its biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-phenylacetamido)acetate: Lacks the thiadiazole ring, making it less biologically active.
2-Phenylacetamido-1,3,4-thiadiazole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to the combination of the thiadiazole ring and the ethyl ester group, which confer both biological activity and favorable chemical properties for further modifications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-14(23)9-17-13(22)10-25-16-20-19-15(26-16)18-12(21)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQHXPSSLJKDCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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